molecular formula C9H7ClF3N B6204053 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine CAS No. 2059987-34-5

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine

Cat. No. B6204053
CAS RN: 2059987-34-5
M. Wt: 221.6
InChI Key:
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Description

“2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine” is a pyridine derivative . It is a part of the trifluoromethylpyridines (TFMP) group, which has found applications in various industries, including agrochemical and pharmaceutical .


Synthesis Analysis

The synthesis of “2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine” involves several steps. One approach is the simultaneous vapor-phase chlorination/fluorination at a high temperature (>300°C) with transition metal-based catalysts such as iron fluoride . Another method involves synthesizing it from 2-chloro-4-iodopyridine .


Molecular Structure Analysis

The molecular structure of “2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine” has been investigated using Fourier-transform Infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy . The 13C and 1H NMR chemical shifts were calculated using the gauge-independent atomic orbital (GIAO) method .


Chemical Reactions Analysis

The trifluoromethyl-substituted pyridine derivative has shown higher fungicidal activity than chlorine and other derivatives . It is used as a chemical intermediate for the synthesis of several crop-protection products .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine” include its density and refractive index . It is also considered a flammable liquid .

Mechanism of Action

The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - vapors, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Trifluoromethylpyridines, including “2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine”, have found applications in various industries, and it is expected that many novel applications will be discovered in the future . The major use of trifluoromethylpyridine derivatives is currently in the protection of crops from pests .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with cyclopentadiene in the presence of a Lewis acid catalyst to form the desired product.", "Starting Materials": [ "2-chloro-4-(trifluoromethyl)pyridine", "cyclopentadiene", "Lewis acid catalyst" ], "Reaction": [ "Add 2-chloro-4-(trifluoromethyl)pyridine and cyclopentadiene to a reaction flask", "Add a Lewis acid catalyst to the reaction flask", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the product with a suitable solvent", "Purify the product by column chromatography or recrystallization" ] }

CAS RN

2059987-34-5

Product Name

2-chloro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine

Molecular Formula

C9H7ClF3N

Molecular Weight

221.6

Purity

95

Origin of Product

United States

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